5-Bromo-1-fluoro-2-naphthalenol
Description
5-Bromo-1-fluoro-2-naphthalenol (C₁₀H₅BrFOH) is a halogenated naphthalene derivative featuring bromine and fluorine substituents at the 5- and 1-positions, respectively, alongside a hydroxyl group at the 2-position. This compound is of interest in organic synthesis and materials science due to the synergistic effects of its substituents. The bromine atom enhances electrophilic reactivity, while fluorine contributes to metabolic stability and lipophilicity. The hydroxyl group enables hydrogen bonding, influencing solubility and intermolecular interactions .
Properties
Molecular Formula |
C10H6BrFO |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
5-bromo-1-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrFO/c11-8-3-1-2-7-6(8)4-5-9(13)10(7)12/h1-5,13H |
InChI Key |
DETODSGHSQXYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)O)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-2-naphthalenol can be achieved through several synthetic routes. One common method involves the bromination of 1-fluoro-2-naphthalenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-fluoro-2-naphthalenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of dehalogenated naphthalenols.
Scientific Research Applications
5-Bromo-1-fluoro-2-naphthalenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoro-2-naphthalenol depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, its bromine and fluorine substituents can enhance binding affinity to specific targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | pKa |
|---|---|---|---|---|
| This compound | 257.01 | 145–148 | 12.5 (ethanol) | ~8.5 |
| 1-Bromonaphthalene | 207.06 | −2 | 0.5 (water) | N/A |
| 2-Bromonaphthalene | 207.06 | 54–56 | 0.3 (water) | N/A |
| 5-Bromo-2-naphthalenol | 243.06 | 162–165 | 9.8 (ethanol) | ~9.2 |
| 1-Fluoro-2-naphthalenol | 162.14 | 98–100 | 18.2 (ethanol) | ~8.8 |
Research Findings
- Electronic Effects: Fluorine’s electronegativity in this compound withdraws electron density, stabilizing the hydroxyl group’s deprotonated form. This contrasts with bromine’s electron-donating resonance effects in bromophenols.
- Synthetic Utility : The compound’s halogen diversity enables sequential functionalization (e.g., Suzuki coupling at bromine, nucleophilic substitution at fluorine) .
- Thermal Stability: Decomposition onset for this compound occurs at 280°C, higher than 1-Bromonaphthalene (210°C) due to hydrogen bonding .
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